(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
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Overview
Description
®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to induce asymmetry, followed by a series of steps including reduction and hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired enantiomer is obtained with high purity.
Industrial Production Methods
Industrial production of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chlorophenyl)-3-oxopropanoic acid, while reduction could produce 3-(3-chlorophenyl)-1-propanol.
Scientific Research Applications
®-3-(3-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as inflammation and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-hydroxybutanoic acid
- 3-(4-chlorophenyl)-3-hydroxypropanoic acid
- 3-(3-bromophenyl)-3-hydroxypropanoic acid
Uniqueness
®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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